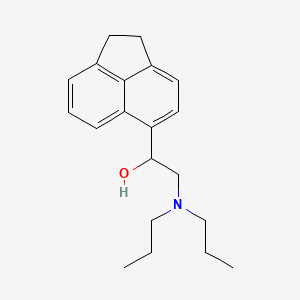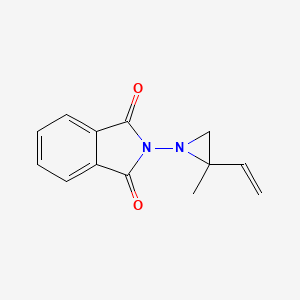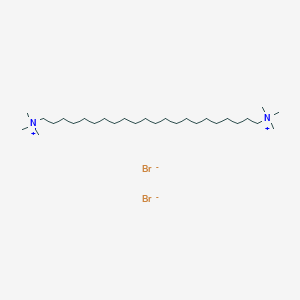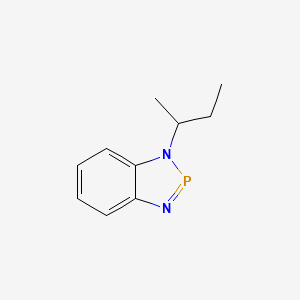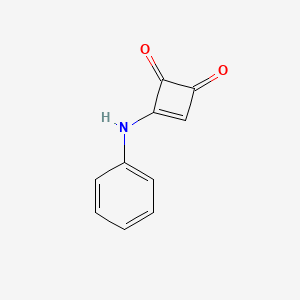
3-Anilinocyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilinocyclobut-3-ene-1,2-dione is a cyclic organic compound characterized by a cyclobutene ring with an aniline group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilinocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of aniline with maleic anhydride, followed by cyclization to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilinocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
3-Anilinocyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for developing new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Anilinocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase or other critical enzymes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with different substituents on the cyclobutene ring.
3-(Morpholin-4-yl)propane-2,3-dione: Another cyclic compound with different functional groups.
Uniqueness
3-Anilinocyclobut-3-ene-1,2-dione is unique due to the presence of the aniline group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with desired biological or material properties.
Propiedades
Número CAS |
65842-68-4 |
|---|---|
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-anilinocyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-6-8(10(9)13)11-7-4-2-1-3-5-7/h1-6,11H |
Clave InChI |
QRPXTXRYGMLLAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



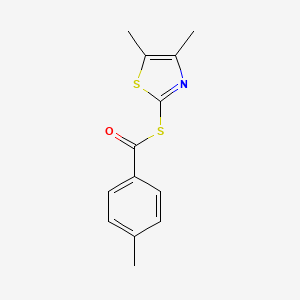
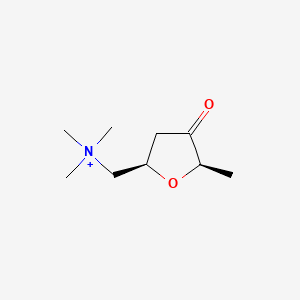
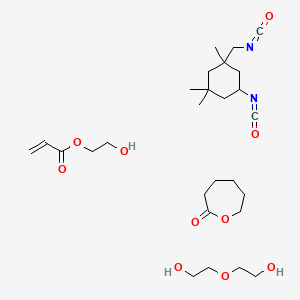
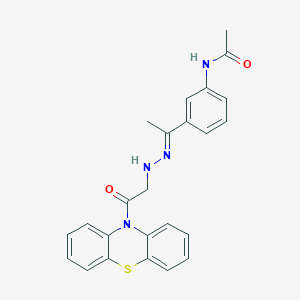
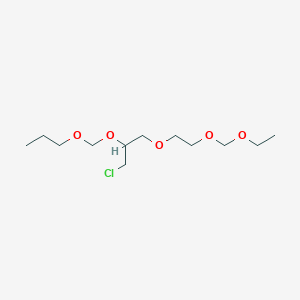
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
